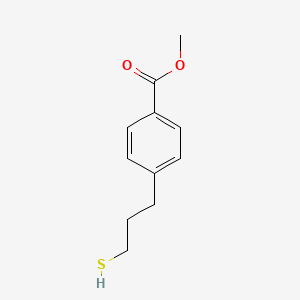
Methyl 2-hydroxy-4-phenylbut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-4-phenylbut-3-enoate is an organic compound with the molecular formula C11H12O3. It is a methyl ester derivative of 2-hydroxy-4-phenylbut-3-enoic acid. This compound is known for its unique structure, which includes a hydroxyl group and a phenyl group attached to a butenoate backbone. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-4-phenylbut-3-enoate can be synthesized through several methods. One common approach involves the reaction of 1-phenylprop-2-en-1-ol with methyl acrylate under specific conditions . Another method includes the use of iodine as a catalyst to facilitate the reaction between electron-rich aromatic aldehydes and pyruvates . These reactions typically require controlled temperatures and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-4-phenylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-hydroxy-4-phenylbut-3-enoic acid, while reduction can produce 2-hydroxy-4-phenylbutanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-4-phenylbut-3-enoate has several applications in scientific research:
Industry: It is used in the production of pharmaceuticals and fine chemicals, serving as an intermediate in various synthetic pathways.
Wirkmechanismus
The mechanism of action of methyl 2-hydroxy-4-phenylbut-3-enoate involves its interaction with specific molecular targets. For instance, it can form adducts with coenzyme A (CoA), inhibiting enzymes like MenB in the menaquinone biosynthesis pathway . This inhibition disrupts essential metabolic processes in bacteria, leading to their death. The compound’s structure allows it to interact with active sites of enzymes, blocking their function and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-oxo-4-phenylbut-2-enoate: This compound shares a similar backbone but differs in the presence of a keto group instead of a hydroxyl group.
Methyl 2-oxo-4-phenylbut-3-enoate: Another related compound with an oxo group at the 2-position.
Uniqueness
Methyl 2-hydroxy-4-phenylbut-3-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for additional hydrogen bonding and interactions, enhancing its potential as a versatile intermediate in synthetic chemistry and a bioactive molecule in medicinal research.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
methyl (E)-2-hydroxy-4-phenylbut-3-enoate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8,10,12H,1H3/b8-7+ |
InChI-Schlüssel |
XVWDLSYYNQHVGI-BQYQJAHWSA-N |
Isomerische SMILES |
COC(=O)C(/C=C/C1=CC=CC=C1)O |
Kanonische SMILES |
COC(=O)C(C=CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


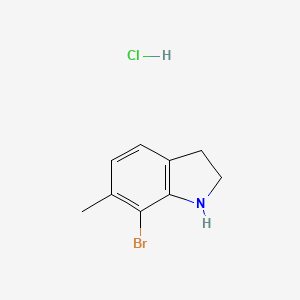
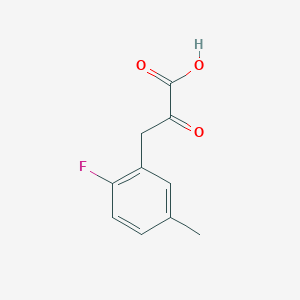
![2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane](/img/structure/B13520001.png)
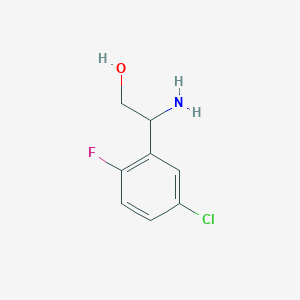
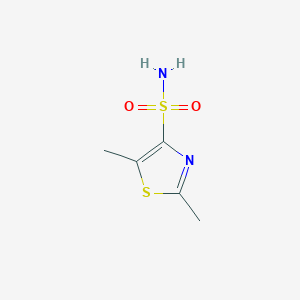
![1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanaminehydrochloride](/img/structure/B13520013.png)
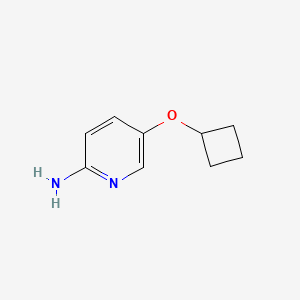
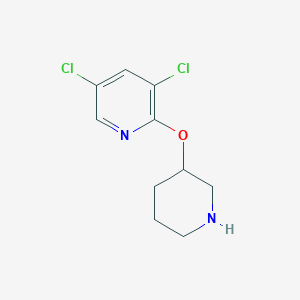

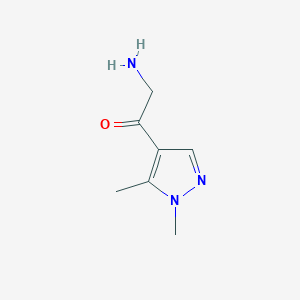
![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B13520043.png)

